molecular formula C22H27NO3 B4331457 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate CAS No. 881588-85-8

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate

Cat. No.: B4331457
CAS No.: 881588-85-8
M. Wt: 353.5 g/mol
InChI Key: DEXZAJWVYMABDZ-UHFFFAOYSA-N
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Description

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate is a synthetic organic compound that features an adamantane moiety, a cyclopropylcarbonyl group, and a benzoate ester

Preparation Methods

The synthesis of 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate typically involves multiple steps. One common synthetic route includes:

    Formation of the adamantylmethyl group: This can be achieved through the alkylation of adamantane with a suitable alkylating agent.

    Introduction of the cyclopropylcarbonyl group: This step involves the reaction of the intermediate with cyclopropylcarbonyl chloride in the presence of a base.

    Formation of the benzoate ester: The final step involves the esterification of the intermediate with 4-aminobenzoic acid under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the adamantylmethyl group, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity to certain proteins or enzymes. The cyclopropylcarbonyl group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. The benzoate ester can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate can be compared with other adamantane derivatives, such as:

    1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate: This compound has a cyclopentylcarbonyl group instead of a cyclopropylcarbonyl group, which may affect its binding affinity and stability.

    1-adamantylmethyl 4-[(cyclohexylcarbonyl)amino]benzoate: The cyclohexylcarbonyl group provides a larger and more flexible structure, potentially altering the compound’s interactions with its targets.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-adamantylmethyl 4-(cyclopropanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c24-20(17-1-2-17)23-19-5-3-18(4-6-19)21(25)26-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-17H,1-2,7-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXZAJWVYMABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148477
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881588-85-8
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881588-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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